
(2-Phenethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-Phenethylphenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs aryl halides and boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of boronic acids often involves the direct borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride . This method enables the synthesis of various aryl boronic acids in excellent yields at low temperatures.
Análisis De Reacciones Químicas
Types of Reactions: (2-Phenethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boroxines.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids participate in substitution reactions, such as the Suzuki–Miyaura coupling, where they act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters and boroxines.
Reduction: Boranes.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
(2-Phenethylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Phenethylphenyl)boronic acid involves its ability to act as a Lewis acid, forming reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The molecular targets and pathways involved include interactions with proteins and enzymes, where boronic acids can inhibit or modify their activity .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Pinacolborane
- Arylboronic acids
Comparison: (2-Phenethylphenyl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid has a simpler structure and different solubility properties . Pinacolborane, on the other hand, is more reactive and used in different types of reactions .
Propiedades
Fórmula molecular |
C14H15BO2 |
|---|---|
Peso molecular |
226.08 g/mol |
Nombre IUPAC |
[2-(2-phenylethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2 |
Clave InChI |
PAJNJNOONGNWMI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CCC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


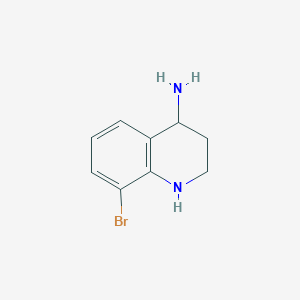
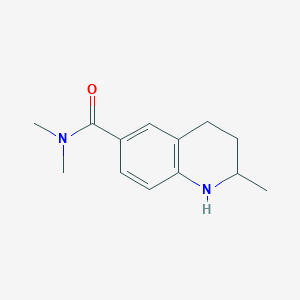
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)
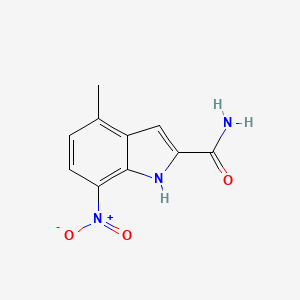
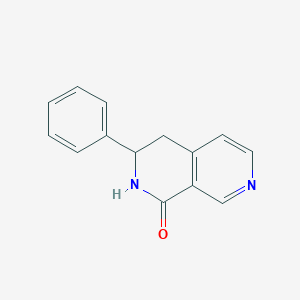

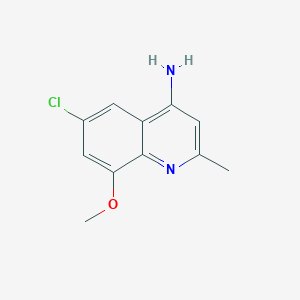


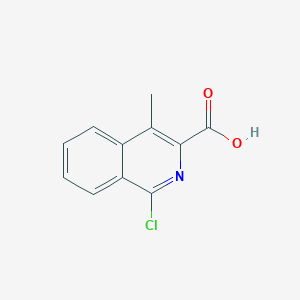



![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
